![molecular formula C19H23NO4S2 B2804731 (Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate CAS No. 265098-95-1](/img/structure/B2804731.png)
(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
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Overview
Description
The compound is a thiazolidine derivative, which is a class of compounds containing a ring of four atoms (carbon, nitrogen, sulfur, and oxygen) and a sulfur atom. The presence of the methoxybenzylidene moiety suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thiazolidine derivatives can undergo a variety of reactions, including ring-opening reactions and reactions at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using standard laboratory techniques .Scientific Research Applications
Antibacterial and Antifungal Properties
This compound has demonstrated promising antibacterial and antifungal activity. In a study by Al-Qadsy et al., the Ni(II) complex of this compound exhibited higher activity against Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes) and fungal species (Aspergillus niger and Aspergillus clavatus) compared to the ligand itself. The minimum inhibitory concentration (MIC) tests revealed significant efficacy, making it a potential candidate for antimicrobial applications .
Liquid Crystal Research
While not directly studied for liquid crystal applications, the compound’s structural features suggest potential relevance. Investigating its phase transitions within confined porous materials could yield interesting findings. For instance, similar compounds like N-(4-methoxybenzylidene)-4-butylaniline (MBBA) have been explored in liquid crystal research .
Tyrosinase Inhibition
Analogous compounds with a similar structure have shown tyrosinase inhibition activity. For example, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one exhibited potent tyrosinase inhibition, outperforming kojic acid. Tyrosinase inhibitors are relevant in cosmetics and dermatology due to their role in skin pigmentation .
Thermal Stability and Diamagnetic Properties
The compound’s thermal stability was assessed through thermogravimetric analysis, while its diamagnetic behavior was evaluated using magnetic susceptibility. Understanding these properties contributes to its potential use in materials science and catalysis.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, the compound can effectively control melanin production .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its function . This interaction prevents the enzyme from catalyzing the oxidation of tyrosine to DOPAquinone, a key step in melanin synthesis .
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it prevents the conversion of tyrosine to DOPAquinone, disrupting the production of melanin. This results in a reduction in melanin synthesis, leading to lighter skin pigmentation .
Result of Action
The primary result of the compound’s action is the reduction of melanin production . By inhibiting tyrosinase, the compound prevents melanin synthesis, leading to lighter skin pigmentation . This makes the compound potentially useful in the development of skin-whitening products .
Action Environment
Environmental factors such as UV light exposure can influence the compound’s action. UV light stimulates melanogenesis, increasing the demand for tyrosinase Therefore, the efficacy of the compound may be influenced by the user’s exposure to sunlight
Safety and Hazards
Future Directions
properties
IUPAC Name |
butyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-3-4-12-24-17(21)6-5-11-20-18(22)16(26-19(20)25)13-14-7-9-15(23-2)10-8-14/h7-10,13H,3-6,11-12H2,1-2H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZWHMPGDFGIDE-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate |
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